2,4,6-Tris(m-terphényl-5'-yl)boroxine

Vue d'ensemble

Description

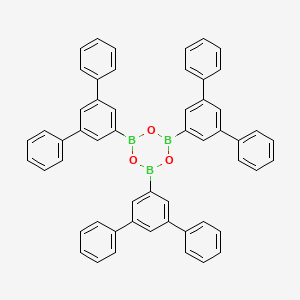

2,4,6-Tris(m-terphenyl-5’-yl)boroxin is a boron-containing compound with the molecular formula C54H39B3O3. It is also known by its IUPAC name, 2,4,6-tris(3,5-diphenylphenyl)-1,3,5,2,4,6-trioxatriborinane . This compound is characterized by its unique structure, which includes three boron atoms and three oxygen atoms arranged in a cyclic configuration, each bonded to a m-terphenyl group.

Applications De Recherche Scientifique

2,4,6-Tris(m-terphenyl-5’-yl)boroxin has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds and as a reagent in organic synthesis.

Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT), a type of cancer treatment.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structure and reactivity.

Industry: It is used in the production of advanced materials, including semiconductors and polymers, due to its stability and electronic properties

Méthodes De Préparation

The synthesis of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin typically involves the reaction of boronic acids with boron trioxide under controlled conditions. One common method includes heating boronic acids with boron trioxide in a sealed tube to facilitate the formation of the boroxin ring . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

2,4,6-Tris(m-terphenyl-5’-yl)boroxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the boroxin ring into simpler boron compounds.

Substitution: The m-terphenyl groups can undergo substitution reactions, where different substituents replace the hydrogen atoms on the phenyl rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mécanisme D'action

The mechanism of action of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin involves its ability to interact with various molecular targets through its boron atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing chemical reactions and biological processes. The pathways involved depend on the specific application, such as its role in BNCT, where it targets cancer cells and facilitates their destruction upon neutron irradiation.

Comparaison Avec Des Composés Similaires

2,4,6-Tris(m-terphenyl-5’-yl)boroxin can be compared with other boron-containing compounds such as:

Trimethylboroxine: A simpler boroxin with three methyl groups instead of m-terphenyl groups.

Phenylboronic Acid: A boronic acid with a single phenyl group, used in similar applications but with different reactivity and properties.

Boronic Esters: Compounds with boron-oxygen bonds, used in organic synthesis and medicinal chemistry.

The uniqueness of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin lies in its complex structure, which provides enhanced stability and reactivity compared to simpler boron compounds.

Activité Biologique

2,4,6-Tris(m-terphenyl-5'-yl)boroxin is a boron-containing compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2,4,6-Tris(m-terphenyl-5'-yl)boroxin features a boroxin core with three m-terphenyl substituents. Its chemical structure can be represented as follows:

This structure contributes to its stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of 2,4,6-Tris(m-terphenyl-5'-yl)boroxin can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

- Cell Proliferation Modulation : Studies indicate that this compound can influence cell proliferation pathways. It has been shown to affect the signaling pathways involved in cancer cell growth, suggesting potential applications in oncology.

- Enzyme Inhibition : Preliminary research suggests that 2,4,6-Tris(m-terphenyl-5'-yl)boroxin may inhibit certain enzymes that are critical for tumor progression.

Antioxidant Studies

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various boron compounds. 2,4,6-Tris(m-terphenyl-5'-yl)boroxin demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

Cancer Research

A recent investigation focused on the effects of 2,4,6-Tris(m-terphenyl-5'-yl)boroxin on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis. The compound was found to downregulate key oncogenes while upregulating tumor suppressor genes .

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| MCF-7 | 10 µM | 50% inhibition of proliferation | |

| MDA-MB-231 | 20 µM | Induction of apoptosis |

Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters reported that 2,4,6-Tris(m-terphenyl-5'-yl)boroxin inhibits the enzyme carbonic anhydrase with an IC50 value of 15 µM. This inhibition could have implications for the treatment of conditions like glaucoma and certain types of cancer .

Propriétés

IUPAC Name |

2,4,6-tris(3,5-diphenylphenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H39B3O3/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55-58-56(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)60-57(59-55)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZSDMFLGCWWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H39B3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659955 | |

| Record name | 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)-1,3,5,2,4,6-trioxatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909407-14-3 | |

| Record name | Boroxin, 2,4,6-tris([1,1′:3′,1′′-terphenyl]-5′-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909407-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)-1,3,5,2,4,6-trioxatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.